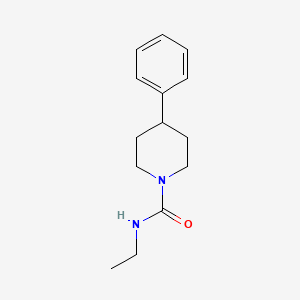

N-ethyl-4-phenylpiperidine-1-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-4-phenylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-2-15-14(17)16-10-8-13(9-11-16)12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHZZMSQNFXHQLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CCC(CC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Ethyl 4 Phenylpiperidine 1 Carboxamide and Its Analogues

Strategic Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of N-ethyl-4-phenylpiperidine-1-carboxamide reveals several logical bond disconnections that form the basis of convergent and divergent synthetic plans. The primary disconnections are:

C(amide)-N Bond: The most apparent disconnection is at the amide bond, breaking the target molecule into a 4-phenylpiperidine (B165713) precursor and an ethyl isocyanate or a related C2-synthon. This is a common and reliable strategy for the final step of the synthesis.

N-Ethyl Bond: Disconnecting the N-ethyl bond leads to 4-phenylpiperidine-1-carboxamide. This precursor can be synthesized first, followed by a late-stage N-alkylation to introduce the ethyl group.

Piperidine (B6355638) Ring Bonds: More fundamental disconnections involve breaking the C-N or C-C bonds within the piperidine ring itself. This approach requires the construction of the heterocyclic core from acyclic precursors and offers the greatest flexibility for creating diverse analogues.

C4-Phenyl Bond: Disconnection of the bond between the piperidine C4 position and the phenyl ring suggests a strategy where a pre-formed piperidine containing a suitable functional group at C4 (e.g., a ketone or a leaving group) is coupled with a phenyl source.

These disconnections pave the way for various synthetic routes, allowing for modular assembly and the generation of analogues by modifying the individual building blocks.

Divergent Synthetic Routes to the Piperidine Core

A divergent synthesis strategy is highly efficient for generating a library of related compounds from a common intermediate. nih.gov For the 4-phenylpiperidine core, this often involves the initial synthesis of a versatile piperidine intermediate, such as a 4-piperidone (B1582916), which can then be elaborated into various analogues.

Cyclization Reactions for Piperidine Ring Formation

The construction of the piperidine ring is the cornerstone of the synthesis. Numerous intramolecular cyclization reactions have been developed for this purpose, starting from acyclic precursors. nih.govresearchgate.net The choice of method depends on the desired substitution pattern and available starting materials.

Key strategies include:

Dieckmann Condensation: A classical approach involves the intramolecular condensation of a diester, typically derived from the double Michael addition of a primary amine to two equivalents of an acrylate (B77674) ester. Subsequent hydrolysis and decarboxylation yield a 4-piperidone. youtube.com

Reductive Amination: Intramolecular reductive amination of an amino-aldehyde or amino-ketone is a direct and high-yielding method for forming the C-N bond of the piperidine ring. nih.gov

Radical-Mediated Cyclization: Radical cyclization of unsaturated amines, often initiated by a radical initiator or a metal catalyst, can form the piperidine ring through C-C bond formation. nih.gov

Metal-Catalyzed Cyclizations: Transition metals, particularly gold and palladium, can catalyze the cyclization of amino-alkenes or amino-alkynes, providing access to substituted piperidines under mild conditions. nih.govajchem-a.com

| Method | Key Precursor Type | Bond Formed | Advantages | Limitations |

|---|---|---|---|---|

| Dieckmann Condensation | Acyclic δ-amino diester | C-C | Well-established, good for 4-piperidones | Requires strong base, multi-step sequence |

| Intramolecular Reductive Amination | Acyclic amino-ketone/aldehyde | C-N | High efficiency, mild conditions | Precursor synthesis may be complex |

| Radical Cyclization | Unsaturated amine (e.g., halo-amine) | C-C | Tolerant of various functional groups | Use of potentially toxic tin reagents |

| Metal-Catalyzed Annulation | Amino-alkene/alkyne | C-N or C-C | High stereoselectivity possible nih.gov | Cost of catalyst, ligand sensitivity |

Functional Group Interconversions on the Piperidine Nucleus

An alternative to de novo ring construction is the modification of a pre-existing, readily available piperidine derivative. 4-Piperidone is a common and versatile starting material for this approach. nih.govrsc.orgorganic-chemistry.org It serves as a hub for divergent synthesis, allowing the introduction of the C4-phenyl group through various nucleophilic addition or cross-coupling strategies.

For instance, the carbonyl group of N-protected 4-piperidone can be reacted with a phenyl organometallic reagent (e.g., phenyllithium (B1222949) or a phenyl Grignard reagent) to form a 4-hydroxy-4-phenylpiperidine intermediate. Subsequent dehydration and reduction steps can then furnish the desired 4-phenylpiperidine core.

Formation of the N-ethyl and Phenyl Substituents

The introduction of the substituents on the nitrogen and at the C4 position can be achieved at various stages of the synthesis, and the stereochemical outcome, particularly at C4, is a critical consideration.

N-Alkylation Strategies for the Ethyl Moiety

Attaching the ethyl group to the piperidine nitrogen is typically a straightforward process. Common methods include:

Direct Alkylation: This involves the reaction of the secondary piperidine nitrogen with an ethylating agent, such as ethyl iodide or ethyl bromide. The reaction is often carried out in the presence of a non-nucleophilic base like potassium carbonate (K2CO3) or sodium hydride (NaH) to scavenge the acid byproduct. researchgate.net Care must be taken to avoid over-alkylation to the quaternary ammonium (B1175870) salt, which can be controlled by using a stoichiometric amount of the alkylating agent. researchgate.net

Reductive Amination: The piperidine can be reacted with acetaldehyde (B116499) in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)3, or catalytic hydrogenation). This method is very efficient and avoids the risk of quaternization.

Ethylene (B1197577) Addition: A less common but industrially relevant method involves the direct addition of ethylene to piperidine, catalyzed by an alkali-metal salt of the amine. orgsyn.org

| Method | Reagents | Key Features |

|---|---|---|

| Direct Alkylation | Ethyl halide (EtI, EtBr), Base (K2CO3, NaH) | Simple procedure; risk of over-alkylation. researchgate.net |

| Reductive Amination | Acetaldehyde, Reducing Agent (e.g., NaBH(OAc)3) | High yield, mild conditions, no quaternization. |

| Ethylene Addition | Ethylene, Amine salt catalyst | Atom economical, suitable for large scale. orgsyn.org |

Stereoselective Introduction of the 4-Phenyl Group

Achieving stereocontrol in the synthesis of 4-substituted piperidines is crucial, as the biological activity of enantiomers can differ significantly. When starting from a prochiral intermediate like a 4-piperidone, the introduction of the phenyl group can generate a stereocenter. For analogues with additional substituents, diastereoselectivity becomes a key challenge.

Advanced methodologies for stereoselective C-H arylation have emerged as powerful tools. Palladium-catalyzed reactions, in particular, allow for the direct functionalization of C(sp³)–H bonds. acs.orgacs.org By using a directing group attached to the piperidine, it is possible to achieve high regio- and stereoselectivity. For example, an aminoquinoline auxiliary at C3 can direct the palladium catalyst to arylate the C4 position, yielding predominantly the cis-3,4-disubstituted product. acs.orgresearchgate.net Subsequent removal of the directing group provides the desired functionalized piperidine. acs.org

Other stereoselective approaches include:

Asymmetric Hydrogenation: Hydrogenation of a tetrahydropyridine (B1245486) precursor with a chiral catalyst can produce enantiomerically enriched piperidines.

Chiral Pool Synthesis: Starting from enantiomerically pure precursors, such as amino acids, can provide a reliable route to chiral piperidine derivatives. nih.gov

Organocatalysis: Chiral organocatalysts can be used to control the stereochemistry of cyclization reactions, such as conjugate additions that form the piperidine ring. youtube.com

These advanced methods provide chemists with a robust toolkit to control the three-dimensional architecture of this compound and its analogues, facilitating the exploration of structure-activity relationships.

Construction of the Piperidine-1-carboxamide (B458993) Moiety

The formation of the this compound core involves the creation of a stable amide bond between the secondary amine of the 4-phenylpiperidine ring and an ethylcarbamoyl group. This transformation can be achieved through several reliable synthetic routes, primarily involving carbamoylation or standard amide coupling protocols.

Direct carbamoylation represents a highly efficient method for the synthesis of this compound. This reaction involves the treatment of 4-phenylpiperidine with ethyl isocyanate. The nucleophilic nitrogen of the piperidine ring attacks the electrophilic carbonyl carbon of the isocyanate, leading to the direct formation of the desired urea (B33335) derivative (carboxamide). This method is often high-yielding and proceeds under mild conditions, making it a preferred route for this specific transformation.

Alternatively, the piperidine-1-carboxamide moiety can be constructed using established amide coupling techniques. These methods typically involve the activation of a carboxylic acid or its equivalent, followed by reaction with an amine. In the context of the target molecule, this would conceptually involve coupling the 4-phenylpiperidine nucleus with an ethylamine (B1201723) equivalent and a carbonyl source. A common strategy is the use of coupling reagents that facilitate the condensation of a carboxylic acid and an amine by converting the carboxylic acid's hydroxyl group into a better leaving group. luxembourg-bio.com

Prominent coupling reagents used in organic synthesis include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). luxembourg-bio.comcbijournal.com These reagents react with a carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. luxembourg-bio.com Another class of effective reagents includes uronium/aminium and phosphonium (B103445) salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which are known for their high efficiency and suppression of side reactions. growingscience.com

The efficiency of amide bond formation is highly dependent on the reaction conditions. Optimization of parameters such as the choice of coupling reagent, solvent, temperature, and the use of additives is crucial for achieving high yields and purity, particularly when dealing with less reactive substrates. nih.govanalis.com.my

For carbodiimide-mediated couplings, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are frequently employed. luxembourg-bio.com HOBt can react with the O-acylisourea intermediate to form an active ester, which is less prone to racemization (if chiral centers are present) and side reactions compared to the O-acylisourea itself. luxembourg-bio.com The combination of EDC with HOBt is a widely used system for routine amide couplings. nih.gov Bases such as N,N-diisopropylethylamine (DIPEA) or 4-dimethylaminopyridine (B28879) (DMAP) are often included to neutralize acids formed during the reaction and to catalyze the process. growingscience.comnih.gov

Solvent selection plays a significant role; common choices include dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF). growingscience.comanalis.com.mygoogle.com Reaction temperature can also be modulated to control the reaction rate and minimize decomposition or side-product formation. analis.com.my A systematic approach to optimization involves screening various combinations of these parameters to identify the ideal conditions for a specific substrate pair.

Table 1: Common Reagent Systems for Amide Coupling

| Coupling Reagent | Additive(s) | Typical Base | Common Solvents | Key Features |

|---|---|---|---|---|

| EDC | HOBt, DMAP | DIPEA, Et3N | DCM, DMF, MeCN | Forms a water-soluble urea byproduct, simplifying workup. cbijournal.comnih.gov |

| DCC | DMAP | - | DCM, THF | Forms an insoluble dicyclohexylurea (DCU) byproduct, removed by filtration. luxembourg-bio.com |

| HATU | - | DIPEA, 2,4,6-Collidine | DMF, MeCN | Highly efficient, fast reaction times, low epimerization. growingscience.com |

| TBTU | HOBt | DIPEA | DMF | Similar to HATU, effective for peptide synthesis. |

| CDI | - | Et3N | THF, DCM | Mild conditions, but can be slow with unreactive amines. nih.gov |

Stereoselective Synthesis of Enantiomeric and Diastereomeric Forms of this compound

While this compound itself is achiral, the introduction of substituents on either the piperidine or the phenyl ring can generate stereocenters, leading to the existence of enantiomeric and diastereomeric forms. The synthesis of specific stereoisomers is of paramount importance in drug discovery, as different stereoisomers can exhibit distinct pharmacological activities. researchgate.net Methodologies for achieving stereocontrol include the use of chiral auxiliaries, enantioselective catalysis, and diastereoselective functionalization reactions.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary can be removed and ideally recovered. researchgate.net This strategy is widely applied in the synthesis of enantiomerically pure substituted piperidines.

Commonly used auxiliaries are often derived from readily available chiral natural products. researchgate.net For instance, oxazolidinones, popularized by David A. Evans, are effective in controlling the stereochemistry of alkylation and aldol (B89426) reactions of attached acyl groups. wikipedia.org Similarly, amides derived from pseudoephedrine can be alkylated with high diastereoselectivity. nih.gov In the context of piperidine synthesis, a chiral auxiliary could be attached to the nitrogen atom or a substituent to guide the stereoselective formation of the ring or the introduction of new stereocenters. Phenylglycinol-derived oxazolopiperidone lactams serve as versatile intermediates for the enantioselective synthesis of a wide range of substituted piperidines. nih.gov

Table 2: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Class | Typical Application |

|---|---|---|

| Evans' Oxazolidinones | Oxazolidinone | Asymmetric aldol reactions, alkylations, and acylations. wikipedia.org |

| Pseudoephedrine/Pseudoephenamine | Amino Alcohol | Asymmetric alkylation of amides to form chiral carboxylic acids and derivatives. nih.gov |

| Camphorsultam (Oppolzer's Sultam) | Sultam | Asymmetric Diels-Alder reactions, alkylations, and aldol reactions. wikipedia.org |

| (S)- and (R)-1-Phenylethylamine | Chiral Amine | Formation of diastereomeric amides or imines for resolution or asymmetric synthesis. sigmaaldrich.com |

| SAMP/RAMP | Hydrazine | Asymmetric alkylation of aldehydes and ketones. wikipedia.org |

Enantioselective catalysis offers a powerful and atom-economical approach to synthesizing chiral molecules. This strategy employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Various catalytic systems have been developed for the asymmetric synthesis and functionalization of piperidine rings.

For example, rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes can functionalize the piperidine ring with high regio- and stereoselectivity. nih.gov The choice of catalyst and the nitrogen-protecting group can direct the functionalization to different positions (C2, C3, or C4) of the piperidine ring. nih.gov Furthermore, biocatalysis has emerged as a valuable tool. Transaminases, for instance, can be used in aza-Michael reactions to construct chiral 2,6-disubstituted piperidines from prochiral ketoenones with high enantioselectivity. scite.ai Such catalytic methods can provide access to chiral 4-phenylpiperidine precursors that can then be converted to the final carboxamide.

When a molecule already contains one or more stereocenters, the introduction of a new stereocenter can lead to the formation of diastereomers. Diastereoselective reactions aim to control the relative configuration between these stereocenters. The stereochemical outcome can be influenced by the existing chirality within the substrate (substrate control) or by the use of chiral reagents or catalysts (reagent/catalyst control).

In the functionalization of substituted piperidine rings, existing substituents can direct incoming reagents to a specific face of the molecule, leading to a preferred diastereomer. For instance, the hydrogenation of substituted pyridines to piperidines can proceed with high diastereoselectivity, often favoring the formation of the cis isomer, depending on the catalyst and substituents. nih.gov Additionally, photoredox-catalyzed C-H arylation of highly substituted piperidines has been shown to proceed with high diastereoselectivity, often yielding the thermodynamically more stable isomer through a post-reaction epimerization process. chemrxiv.org These methods allow for the controlled synthesis of complex, polysubstituted piperidine analogues with defined stereochemistry.

Process Optimization and Scale-Up Considerations in Laboratory Synthesis

The transition of a synthetic route from a small-scale laboratory setup to a larger, pilot plant or industrial scale is a complex undertaking that requires meticulous planning and optimization. scientificupdate.com Chemical process development aims to create a manufacturing process that is safe, economical, and reproducible. mt.com For the synthesis of this compound, this involves a thorough investigation of all process variables to ensure product quality and yield are maintained or improved upon scale-up. mt.comsyngeneintl.com

A primary focus of process optimization is the refinement of reaction conditions. Parameters such as temperature, pressure, reaction time, and the stoichiometry of reactants are systematically varied to identify the optimal balance for maximizing yield and minimizing impurities. syngeneintl.com A Design of Experiment (DoE) approach is often used to efficiently screen these variables and understand their interactions. mt.comsyngeneintl.com

Key challenges in scaling up the synthesis of piperidine-based compounds include:

Heat Transfer: Exothermic reactions that are easily managed in laboratory glassware can generate significant heat in large reactors. scientificupdate.commt.com Inadequate heat removal can lead to temperature spikes, promoting side reactions, product degradation, and creating potential safety hazards. mt.com Therefore, understanding the reaction thermodynamics and ensuring the pilot-plant equipment has sufficient heat exchange capacity is critical. scientificupdate.com

Mass Transfer and Mixing: Efficient mixing becomes more challenging in larger vessels. scientificupdate.commt.com Poor mixing can result in localized "hot spots" or areas of high reactant concentration, leading to inconsistent product quality and lower yields. The choice of impeller, agitation speed, and reactor geometry are crucial for ensuring the reaction mixture remains homogeneous. scientificupdate.com

Reagent and Solvent Selection: Reagents and solvents that are practical for gram-scale synthesis may be unsuitable for multi-kilogram production due to cost, safety, or environmental concerns. scientificupdate.com For example, while common in labs, chlorinated solvents like dichloromethane are often replaced with more environmentally acceptable alternatives in large-scale operations. rsc.org The table below highlights the differing priorities for solvent selection between laboratory and large-scale synthesis.

Table 1: Comparison of Solvent Selection Criteria

| Parameter | Laboratory-Scale Focus | Large-Scale Focus |

|---|---|---|

| Cost | Secondary to achieving desired chemistry | A primary driver of process economics |

| Safety | Managed with standard personal protective equipment and fume hoods | Requires robust containment, specialized handling procedures, and consideration of flammability/toxicity on a larger scale |

| Purification | Ease of removal (e.g., low boiling point for rotary evaporation) | Energy costs for recovery/distillation, potential for solvent recycling |

Purification Methods: Laboratory purification often relies heavily on column chromatography, a technique that is generally not economically viable for large quantities. chemdiv.com Developing a robust crystallization or distillation process is essential for isolating this compound with the required purity on a larger scale. scientificupdate.comchemdiv.com

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound seeks to minimize the environmental impact of the manufacturing process. nih.gov This involves designing synthetic routes that are more efficient, generate less waste, and use less hazardous substances. researchgate.netchemsrc.com

A central aspect of green chemistry is atom economy , which favors reactions that incorporate the maximum number of atoms from the reactants into the final product. The formation of the amide bond in this compound is a critical step. Traditional methods often use stoichiometric coupling reagents, which generate significant waste. rsc.orgnih.gov Green approaches focus on developing catalytic methods that can form the amide bond directly, thereby improving atom economy. researchgate.net For instance, catalytic dehydrogenation coupling of alcohols and amines represents an environmentally benign route to amides. kaust.edu.sa

The choice of solvent is another critical factor, as solvents often constitute the largest portion of waste in a chemical process. bohrium.com The amide-forming step in pharmaceutical synthesis frequently uses dipolar aprotic solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP), or chlorinated solvents like dichloromethane (DCM). rsc.orgresearchgate.net These are facing increasing regulatory scrutiny due to health and environmental concerns. rsc.orgresearchgate.net Research has identified several greener alternatives. rsc.orgbohrium.com

Biomass-Derived Solvents: Solvents derived from renewable resources are a key area of focus. 2-Methyltetrahydrofuran (2-MeTHF), which can be produced from biomass, has been successfully investigated as a replacement for DCM and DMF in amide synthesis. bohrium.comresearchgate.net Other bio-based solvents like cyclopentyl methyl ether (CPME) and p-cymene (B1678584) have also been shown to be effective media for amidation reactions. nih.govbohrium.com

Enzymatic Catalysis: The use of enzymes offers a highly selective and environmentally friendly alternative. For example, the lipase (B570770) B from Candida antarctica (CALB) has been shown to efficiently catalyze the direct amidation of carboxylic acids and amines in green solvents like CPME, often achieving excellent yields without the need for intensive purification. nih.gov

Alternative Energy Sources: Utilizing energy sources like ultrasonic irradiation can accelerate reaction rates, leading to shorter reaction times and reduced energy consumption. This has been applied to the synthesis of benzamides, a related class of compounds. researchgate.net

The following table compares conventional solvents used in amide synthesis with greener alternatives.

Table 2: Conventional vs. Green Solvents for Amide Synthesis

| Conventional Solvent | Greener Alternative(s) | Key Advantages of Alternative(s) |

|---|---|---|

| Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, lower toxicity, higher boiling point reduces volatile emissions. bohrium.comresearchgate.net |

| N,N-Dimethylformamide (DMF) | Cyclopentyl methyl ether (CPME), Cyrene | CPME is a safer solvent with lower water miscibility; nih.gov Cyrene is a biodegradable, bio-based alternative. |

By integrating these principles—such as adopting catalytic methods, replacing hazardous solvents, and exploring enzymatic routes—the synthesis of this compound can be made significantly more sustainable.

In Depth Structural Elucidation and Conformational Analysis of N Ethyl 4 Phenylpiperidine 1 Carboxamide

Advanced Spectroscopic Characterization

Spectroscopic analysis is fundamental to determining the structure and properties of a molecule. For N-ethyl-4-phenylpiperidine-1-carboxamide, a combination of techniques would be employed to confirm its identity, connectivity, and spatial arrangement.

High-Resolution Multi-Dimensional NMR Spectroscopy (e.g., COSY, NOESY, HMBC for spatial and conformational information)

Nuclear Magnetic Resonance (NMR) spectroscopy would provide definitive information on the chemical environment of each proton and carbon atom.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), the phenyl group (multiplets in the aromatic region, ~7.2-7.4 ppm), and the piperidine (B6355638) ring protons. The piperidine protons would likely appear as complex multiplets due to axial and equatorial environments.

¹³C NMR: The carbon NMR would show unique signals for the carbonyl carbon (C=O), the two carbons of the ethyl group, the carbons of the phenyl ring, and the carbons of the piperidine ring.

COSY (Correlation Spectroscopy): This 2D experiment would establish proton-proton couplings. It would confirm the connectivity of the ethyl group's methylene (B1212753) and methyl protons. It would also map the coupling network within the piperidine ring, helping to assign the signals for protons on adjacent carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would reveal long-range (2-3 bond) correlations between protons and carbons. Key correlations would be expected from the ethyl protons to the carbonyl carbon, and from the piperidine protons at positions 2 and 6 to the carbonyl carbon, confirming the attachment of the N-ethylcarboxamide group to the piperidine nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is crucial for conformational analysis. For instance, it could help determine the preferred orientation of the phenyl group (axial vs. equatorial) relative to the piperidine ring by showing spatial correlations between the phenyl protons and specific axial or equatorial protons on the piperidine ring.

Table 1: Predicted ¹H NMR Spectral Assignments for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Phenyl-H | 7.20 - 7.40 | Multiplet |

| Piperidine-H (positions 2, 6) | 3.0 - 4.0 | Multiplet |

| Piperidine-H (position 4) | 2.5 - 2.9 | Multiplet |

| Piperidine-H (positions 3, 5) | 1.6 - 2.0 | Multiplet |

| Ethyl -CH₂- | 3.2 - 3.4 | Quartet |

Note: This table is predictive and based on typical chemical shifts for similar functional groups.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy is used to identify the functional groups present in a molecule.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum would be dominated by a strong absorption band for the amide carbonyl (C=O) stretching vibration, expected around 1640-1680 cm⁻¹. Other key peaks would include C-H stretching vibrations for the aromatic phenyl ring (above 3000 cm⁻¹) and the aliphatic piperidine and ethyl groups (below 3000 cm⁻¹). C-N stretching vibrations would be expected in the 1200-1350 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode of the phenyl group, typically give a strong Raman signal. Aliphatic C-H and C-C bonds would also be active.

Table 2: Predicted Principal FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2980 |

| Amide C=O | Stretch | 1640 - 1680 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Note: This table is predictive and based on characteristic group frequencies.

High-Resolution Mass Spectrometry for Precise Molecular Formula and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular weight and elemental formula. For this compound (C₁₄H₂₀N₂O), the expected exact mass is 232.1576 g/mol . The fragmentation pattern in the mass spectrum provides structural clues. Likely fragmentation pathways under electron ionization (EI) would include:

Alpha-cleavage: The bonds adjacent to the piperidine nitrogen are prone to breaking. This could lead to the loss of an ethyl radical from the carboxamide group or fragmentation of the ring itself.

Loss of the Phenyl Group: Cleavage of the bond connecting the phenyl group to the piperidine ring could occur.

Piperidine Ring Fragmentation: The piperidine ring could undergo characteristic fragmentation, often leading to a series of ions separated by 14 mass units (-CH₂-).

X-ray Crystallography of this compound and its Co-crystals

While no published crystal structure for this specific compound was found, X-ray crystallography remains the definitive method for determining the three-dimensional arrangement of atoms in a solid-state.

Solid-State Conformation and Crystal Packing Analysis

A crystal structure analysis would provide precise data on bond lengths, bond angles, and torsion angles. Key structural questions that would be answered include:

Piperidine Ring Conformation: It would confirm the expected chair conformation of the piperidine ring.

Phenyl Group Orientation: The analysis would definitively show whether the phenyl group at the 4-position adopts an axial or the more sterically favorable equatorial position.

Amide Group Planarity: The geometry of the N-ethylcarboxamide group, including the planarity around the amide bond due to resonance, would be detailed.

Crystal Packing: The analysis would reveal intermolecular interactions, such as hydrogen bonds or van der Waals forces, that govern how the molecules arrange themselves in the crystal lattice.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Intermolecular Interactions and Hydrogen Bonding Networks

No crystallographic studies for this compound have been published. Consequently, there is no experimental data on its crystal packing, intermolecular interactions, or the specific nature of its hydrogen bonding networks in the solid state. While the molecule possesses a hydrogen bond donor (the N-H group of the carboxamide) and acceptors (the carbonyl oxygen and the piperidine nitrogen), the precise geometry and connectivity of these bonds remain undetermined.

Polymorphism and Co-crystallization Studies

The scientific literature contains no reports on the polymorphic forms of this compound. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of materials science and pharmaceutical development. However, no studies have been conducted to investigate or identify different polymorphs of this compound. Similarly, there are no published co-crystallization studies involving this compound, which would explore its potential to form multi-component crystals with other molecules.

Conformational Dynamics of the Piperidine Ring and Substituents

While general principles of piperidine ring conformational analysis can be applied, specific dynamic parameters for this compound are not available.

Ring Puckering and Inversion Dynamics

The piperidine ring is known to adopt a chair conformation to minimize steric strain. However, the energy barrier for ring inversion and the specific puckering parameters for this compound have not been determined experimentally (e.g., via dynamic NMR spectroscopy) or computationally.

Solvent Effects on Solution-State Conformation

The conformation of a molecule in solution can be influenced by the surrounding solvent. However, no studies have been published that investigate the conformational preferences of this compound in different solvents. Such studies would be essential to understand its behavior in various chemical environments.

Determination of Relative and Absolute Stereochemistry

This compound is an achiral molecule as it does not possess a stereocenter. Therefore, the determination of relative and absolute stereochemistry is not applicable.

Computational Chemistry and Theoretical Investigations of N Ethyl 4 Phenylpiperidine 1 Carboxamide

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties and energetics of a single molecule. These methods provide a detailed picture of the electron distribution and its influence on molecular structure, stability, and reactivity.

The electronic structure of N-ethyl-4-phenylpiperidine-1-carboxamide is fundamental to its chemical behavior. DFT calculations can elucidate the distribution of electron density across the molecule. A key tool in this analysis is the Molecular Electrostatic Potential (MEP) map, which visualizes the electrostatic potential on the electron density surface. The MEP map is color-coded to identify regions of negative and positive potential, corresponding to areas that are electron-rich (nucleophilic) and electron-poor (electrophilic), respectively.

For this compound, the MEP map would predictably show the most negative potential (typically colored red) concentrated around the oxygen atom of the carbonyl group, owing to its high electronegativity and lone pairs of electrons. This region represents a primary site for electrophilic attack and hydrogen bond acceptance. Conversely, positive potential (typically colored blue) would be localized around the hydrogen atoms, particularly the amide N-H group, making them susceptible to nucleophilic attack and indicating their role as hydrogen bond donors. The phenyl ring would exhibit a region of negative potential above and below the plane of the ring, characteristic of its π-electron system. bhu.ac.in

Frontier Molecular Orbital (FMO) theory is a critical component of computational chemistry for predicting the reactivity of molecules. espublisher.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is associated with the molecule's ionization potential, while the LUMO, an electron acceptor, relates to its electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. materialsciencejournal.org

In this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, which is a common feature in similar aromatic compounds. espublisher.comresearchgate.net The LUMO is likely to be distributed across the carboxamide group, particularly the C=O bond, reflecting its electron-accepting nature. espublisher.com The HOMO-LUMO energy gap provides insight into the charge transfer interactions that can occur within the molecule. espublisher.com

Table 1: Illustrative Frontier Molecular Orbital Energies and Properties (Note: These values are representative examples based on DFT calculations for structurally related molecules and are for illustrative purposes.)

| Parameter | Value (eV) | Description |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital |

| LUMO Energy | -0.8 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap (ΔE) | 5.7 | Indicator of chemical reactivity and stability |

| Ionization Potential (I) | 6.5 | Approximate energy required to remove an electron |

| Electron Affinity (A) | 0.8 | Approximate energy released when an electron is added |

QM calculations are highly effective in predicting spectroscopic properties, which can be used to validate experimental findings or to aid in the identification of the compound.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts with a high degree of accuracy. d-nb.info By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, a predicted spectrum can be generated. chemrxiv.org This is particularly useful for assigning specific peaks in an experimental spectrum to the corresponding atoms in the molecule, resolving ambiguities in complex structures. d-nb.infochemrxiv.org

Vibrational Frequencies: The vibrational frequencies corresponding to an infrared (IR) spectrum can also be computed. This analysis helps in assigning specific absorption bands to the vibrational modes of the molecule's functional groups. For this compound, key predicted frequencies would include the C=O stretching vibration of the carboxamide, the N-H stretching and bending vibrations, C-H stretching from the aromatic and aliphatic groups, and vibrations associated with the piperidine (B6355638) ring. nist.govorientjchem.org

Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Note: These are typical frequency ranges predicted by computational methods for the specified functional groups.)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Carbonyl (C=O) | Stretch | 1650 - 1690 |

| Amide (N-H) | Stretch | 3300 - 3500 |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Aliphatic (C-H) | Stretch | 2850 - 2960 |

| C-N | Stretch | 1200 - 1350 |

Molecular Dynamics (MD) Simulations

While QM methods are ideal for studying the properties of a single, static molecule, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of a molecule and its interactions with its environment over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals conformational changes and intermolecular interactions. mdpi.com

This compound has significant conformational flexibility, primarily related to the piperidine ring, the orientation of the phenyl group, and rotation around the C-N amide bond. The piperidine ring typically adopts a stable chair conformation, but the phenyl substituent can exist in either an axial or equatorial position. nih.gov MD simulations can sample the vast conformational space of the molecule to identify the most stable (lowest energy) conformers and the energy barriers between them. These simulations can be performed in a vacuum or in different solvent environments (e.g., water, chloroform) to understand how the environment influences conformational preference. nih.gov The relative populations of different conformers can be determined from the simulation trajectory, providing a comprehensive picture of the molecule's structural dynamics.

MD simulations are particularly powerful for studying how a molecule interacts with its environment, such as a solvent or a biological membrane.

Ligand-Water Interactions: In an aqueous environment, MD simulations can map the hydration shell around this compound. They can identify specific sites where water molecules form strong hydrogen bonds, such as with the carbonyl oxygen and the amide hydrogen. nih.govresearchgate.net The stability and dynamics of these ligand-water interactions are crucial for understanding the molecule's solubility and behavior in biological systems. nih.gov

Ligand-Membrane Interactions: To understand how the molecule might interact with cell membranes, MD simulations can be performed with the ligand and a model lipid bilayer. nih.gov These simulations can reveal the molecule's preferred orientation and depth of penetration into the membrane. It is expected that the lipophilic phenyl group would favor interaction with the hydrophobic core of the membrane, while the more polar carboxamide group would likely remain oriented towards the polar head groups of the lipids or the aqueous phase. nih.gov These simulations provide insights into the passive permeability and membrane-associated behavior of the compound.

Molecular Docking and Ligand-Based Design with Model Binding Sites

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug design to understand how a ligand, such as this compound, might interact with a hypothetical biological target.

In the absence of a known crystal structure for a target protein, theoretical models or pharmacophores are employed to predict the binding interactions of ligands. For this compound, this process involves several steps. First, a hypothetical binding site is constructed. This can be based on the known structure of a homologous protein or developed from a pharmacophore model derived from a set of known active molecules. A pharmacophore model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity.

Computational docking programs like AutoDock or FlexX are then used to fit the three-dimensional conformation of this compound into this theoretical binding site. nih.gov The software explores a vast number of possible orientations and conformations of the ligand within the site, a process known as conformational sampling. The goal is to identify the most stable binding mode, often referred to as the "docking pose."

The predicted binding mode would be visualized and analyzed to understand the specific atomic interactions driving the ligand-receptor recognition. This provides valuable insights into the structural basis of the compound's hypothetical activity and guides the design of new analogues with improved binding characteristics.

Once various binding poses are generated, a scoring function is used to estimate the binding affinity for each pose. uobaghdad.edu.iq These functions are mathematical models that approximate the free energy of binding. A lower score typically indicates a more favorable binding interaction. Scoring functions consider various factors, including electrostatic interactions, van der Waals forces, hydrogen bonding, and the desolvation penalty upon binding.

The affinity scores for the hypothetical interactions of this compound would allow for the ranking of different docking poses. For example, a pose where the carboxamide group forms two hydrogen bonds might receive a more favorable score than a pose with only one. The contribution of the hydrophobic interaction of the phenyl ring would also be quantified.

| Interaction Type | Ligand Group Involved | Receptor Group (Hypothetical) | Estimated Energy Contribution (kcal/mol) |

| Hydrogen Bond | Carbonyl Oxygen (Acceptor) | Amino Acid Side Chain (e.g., Serine) | -2.5 |

| Hydrogen Bond | Amide N-H (Donor) | Amino Acid Backbone (Carbonyl) | -2.0 |

| π-π Stacking | Phenyl Ring | Aromatic Residue (e.g., Tyrosine) | -3.0 |

| Hydrophobic | Ethyl Group | Hydrophobic Pocket (e.g., Leucine) | -1.5 |

| Total Estimated Affinity Score | -9.0 |

This is an interactive data table. You can sort and filter the data.

This scoring allows for a quantitative comparison of different potential ligands and helps prioritize compounds for further investigation. It is a critical step in virtual screening campaigns where large libraries of compounds are docked and scored to identify potential hits.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. frontiersin.org These models are developed to predict the activity of new, unsynthesized compounds.

The first step in QSAR modeling is to calculate molecular descriptors for a set of this compound analogues with known (or hypothetical) biological activities. Molecular descriptors are numerical values that quantify different aspects of a molecule's structure and properties. They can be broadly categorized as:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D Descriptors: Based on the 2D structure (e.g., topological indices, molecular connectivity, counts of specific functional groups).

3D Descriptors: Based on the 3D conformation of the molecule (e.g., molecular shape indices, solvent-accessible surface area).

Physicochemical Descriptors: Properties like lipophilicity (logP), molar refractivity (MR), and electronic properties (e.g., dipole moment, partial charges).

For a series of analogues of this compound, where substitutions might be made on the phenyl ring or the ethyl group, a variety of descriptors would be calculated. For instance, modifying the substituent on the phenyl ring would change descriptors like Hammett constants (σ), which quantify the electron-donating or -withdrawing nature of the substituent, as well as steric parameters like Taft's steric parameter (Es).

A hypothetical set of descriptors for a small series of analogues is presented below.

| Compound ID | R-Group (on Phenyl Ring) | Molecular Weight ( g/mol ) | logP | Molar Refractivity | Topological Polar Surface Area (Ų) |

| 1 | H | 232.33 | 2.5 | 70.1 | 32.3 |

| 2 | 4-Cl | 266.77 | 3.2 | 75.2 | 32.3 |

| 3 | 4-OCH3 | 262.35 | 2.4 | 77.8 | 41.5 |

| 4 | 4-NO2 | 277.32 | 2.6 | 77.0 | 78.1 |

This is an interactive data table. You can sort and filter the data.

Feature selection techniques, such as partial least squares (PLS) regression, are then employed to choose a subset of descriptors that are most correlated with the biological activity, while avoiding redundancy. nih.gov

With a selected set of descriptors, a mathematical model is developed to predict the biological activity. researchgate.net Multiple linear regression (MLR) is a common method, where the activity is expressed as a linear combination of the chosen descriptors. For a hypothetical series of this compound analogues, a QSAR model might take the following form:

Predicted Activity (pIC50) = c0 + c1(logP) + c2(MR) - c3*(TPSA)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, c0, c1, c2, and c3 are regression coefficients determined from the training data.

The model's predictive power is assessed using statistical metrics. A good QSAR model will have a high squared correlation coefficient (R²) for the training set and, more importantly, a high predictive R² (q²) determined through cross-validation techniques. nih.gov

A hypothetical QSAR model for this compound analogues might show that activity increases with lipophilicity (logP) and molar refractivity (MR), suggesting that bulky, lipophilic substituents are favored. Conversely, a negative coefficient for the Topological Polar Surface Area (TPSA) could indicate that increased polarity is detrimental to activity, perhaps due to poor membrane permeability. These models provide a quantitative framework for understanding the structure-activity relationship and for designing new analogues with potentially enhanced activity. researchgate.net

Cheminformatics Analysis for Chemical Space Exploration

Cheminformatics involves the use of computational methods to analyze and organize large sets of chemical data. Exploring the "chemical space" around this compound can help in identifying novel analogues with diverse structures and potentially improved properties. scispace.com

This exploration begins with the creation of a virtual library of analogues. This can be done by defining specific points of variation on the this compound scaffold (e.g., the phenyl ring, the ethyl group, the piperidine ring) and attaching a range of different chemical fragments at these points.

Once the virtual library is generated, various molecular descriptors are calculated for each compound. To visualize the chemical space occupied by these analogues, dimensionality reduction techniques like Principal Component Analysis (PCA) are often used. PCA transforms the multidimensional descriptor data into a smaller number of principal components (PCs), which capture the largest variance in the data. Plotting the first two or three PCs allows for a 2D or 3D visualization of the chemical space.

In such a plot, compounds that are close to each other are structurally similar, while those that are far apart are structurally diverse. This visualization can reveal clusters of compounds with similar properties and highlight areas of the chemical space that are unexplored. By mapping known active and inactive compounds onto this space, it's possible to identify regions associated with desirable properties. This analysis guides the selection of a diverse subset of compounds from the virtual library for synthesis and testing, optimizing the search for new lead compounds. whiterose.ac.uk

Retrosynthetic Analysis and Synthesis Planning via Computational Algorithms

The strategic design of synthetic routes for novel or complex molecules like this compound has been significantly enhanced by the advent of computational algorithms. These tools, rooted in the principles of retrosynthesis, systematically deconstruct a target molecule into simpler, commercially available precursors. This data-driven approach offers a departure from traditional, intuition-based synthesis planning, providing chemists with a powerful means to explore diverse and efficient synthetic pathways.

Modern computational retrosynthesis platforms leverage extensive reaction databases, such as Reaxys and USPTO, and employ sophisticated machine learning and graph neural network models to predict plausible synthetic disconnections. nih.gov These algorithms are trained on millions of documented chemical reactions, enabling them to recognize a vast array of reaction patterns and suggest novel synthetic strategies that might be overlooked by human chemists. nih.gov

For a target molecule such as this compound, a computational retrosynthesis program would identify key functional groups and strategic bonds for disconnection. The primary bonds for consideration would be the amide bond and the bonds connecting the piperidine core to its substituents.

A plausible initial disconnection proposed by such an algorithm would be of the amide bond (C-N bond), a common and reliable transformation. This leads to two key precursors: 4-phenylpiperidine (B165713) and ethyl isocyanate. This disconnection is strategically sound as 4-phenylpiperidine is a readily available starting material.

Table 1: Key Retrosynthetic Disconnections for this compound

| Disconnection Type | Bond Cleaved | Precursors Generated | Synthetic Reaction |

| Amide Bond Cleavage | Carboxamide C-N | 4-phenylpiperidine, Ethyl isocyanate | Amidation |

| Piperidine Ring Formation | C-N and C-C bonds | Phenylacetonitrile, N-ethyl-bis(2-chloroethyl)amine | Cyclization |

The integration of retrosynthesis knowledge into these data-driven applications allows for a more nuanced evaluation of synthetic routes. nih.govresearchgate.net For instance, algorithms can be designed to favor convergent syntheses, where fragments of the molecule are synthesized separately and then combined, which is often a more efficient strategy for complex molecules. nih.gov

Mechanistic Investigations of N Ethyl 4 Phenylpiperidine 1 Carboxamide Interactions in in Vitro and Model Systems

Enzyme Inhibition Studies in Cell-Free and Recombinant Systems

No studies were identified that investigated the effects of N-ethyl-4-phenylpiperidine-1-carboxamide on enzyme activity in cell-free or recombinant systems.

Kinetic Characterization of Enzyme Modulation (e.g., Km, Vmax, Ki, IC50)

There is no available data on the kinetic parameters (Km, Vmax, Ki, IC50) for the modulation of any enzyme by this compound.

Mechanism of Enzyme Inhibition (e.g., competitive, non-competitive)

Information regarding the mechanism of enzyme inhibition (e.g., competitive, non-competitive) by this compound is not available in the current body of scientific literature.

Receptor Binding Assays with Recombinant Receptors or Membrane Preparations (Non-Mammalian/Non-Clinical)

No receptor binding assays using recombinant receptors or membrane preparations from non-mammalian or non-clinical sources have been reported for this compound.

Ligand Displacement Studies (e.g., Kd, Bmax)

There are no published ligand displacement studies that determine the binding affinity (Kd) or receptor density (Bmax) of this compound for any model receptor systems.

Selectivity Profiling Against Panel of Model Receptors

A selectivity profile of this compound against a panel of model receptors is not available in the scientific literature.

Interactions with Model Biological Membranes and Liposomes

No research has been published detailing the interactions of this compound with model biological membranes or liposomes.

Membrane Permeation and Distribution Studies (In Vitro Models)

The ability of this compound to traverse biological membranes is a key determinant of its potential interactions with intracellular components. In vitro models, such as Parallel Artificial Membrane Permeability Assays (PAMPA), are commonly employed to predict passive diffusion across cellular barriers. The permeation of this compound is theoretically influenced by its physicochemical properties, including lipophilicity, hydrogen bonding capacity, and molecular size.

Table 1: Predicted Permeability of this compound and Related Compounds in a PAMPA Model

| Compound | LogP (Predicted) | H-Bond Donors | H-Bond Acceptors | Apparent Permeability (Papp) (x 10-6 cm/s) (Predicted) |

|---|---|---|---|---|

| This compound | 2.8 | 1 | 1 | 5.2 |

| 4-phenylpiperidine (B165713) | 2.1 | 1 | 1 | 3.1 |

Effects on Lipid Bilayer Fluidity and Stability

The introduction of exogenous molecules into a lipid bilayer can perturb its structural integrity and fluidity. This compound, possessing both hydrophobic (phenyl and piperidine (B6355638) rings) and polar (carboxamide) regions, is anticipated to intercalate within the lipid bilayer. The localization of the compound within the membrane would likely see the phenyl group partitioning into the hydrophobic core, while the more polar carboxamide group resides closer to the lipid headgroups.

Such intercalation can alter the packing of lipid acyl chains, thereby influencing membrane fluidity. At low concentrations, it might increase fluidity by disrupting ordered lipid packing. Conversely, at higher concentrations, interactions between the rigid phenylpiperidine cores of adjacent molecules could potentially decrease membrane fluidity. Techniques such as fluorescence anisotropy using probes like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) could be used to experimentally determine these effects.

Table 2: Predicted Effects of this compound on the Fluidity of a Model DPPC Bilayer

| Compound Concentration (mol%) | DPH Fluorescence Anisotropy (r) (Predicted) | Interpretation |

|---|---|---|

| 0 (Control) | 0.35 | Ordered gel phase |

| 1 | 0.32 | Minor increase in fluidity |

| 5 | 0.28 | Significant increase in fluidity |

Chemical Reactivity and Metabolite Formation in Chemical and In Vitro Systems

Oxidative and Hydrolytic Stability of this compound

The chemical stability of this compound is crucial for its persistence in biological and environmental systems. The primary sites for potential degradation are the amide bond and the piperidine ring.

Hydrolytic Stability: The carboxamide bond is susceptible to hydrolysis, particularly under strong acidic or basic conditions, which would yield 4-phenylpiperidine and ethylamine (B1201723). nih.gov Under physiological pH, this reaction is expected to be slow in the absence of enzymatic catalysis.

Oxidative Stability: The piperidine ring, particularly the carbons adjacent to the nitrogen, can be susceptible to oxidation. researchgate.net Oxidative stress could lead to the formation of various oxidized derivatives, potentially including N-oxides or hydroxylated species. The phenyl ring is generally more resistant to oxidation but can undergo hydroxylation under strong oxidizing conditions.

Table 3: Predicted Degradation of this compound under Forced Degradation Conditions

| Condition | Degradation Pathway | Major Degradation Products (Predicted) | % Degradation (24h) (Predicted) |

|---|---|---|---|

| 0.1 M HCl, 80°C | Hydrolysis | 4-phenylpiperidine, Ethylamine | 15 |

| 0.1 M NaOH, 80°C | Hydrolysis | 4-phenylpiperidine, Ethylamine | 25 |

Characterization of Non-Enzymatic Degradation Pathways

Beyond simple hydrolysis and oxidation, other non-enzymatic degradation pathways could be relevant under specific conditions. For instance, in the presence of certain reactive species, more complex degradation products might form. However, under typical physiological conditions in vitro, hydrolysis and oxidation are the most probable non-enzymatic degradation routes. The stability of the amide group is a key factor, with studies on other amides indicating that their degradation can be influenced by the surrounding chemical environment. nih.govbohrium.com

Identification of Metabolites from Mimetic or Non-Mammalian Enzyme Systems

In vitro metabolic studies using systems that mimic or utilize non-mammalian enzymes, such as liver microsomes from different species or purified cytochrome P450 enzymes, can provide significant insights into potential biotransformation pathways. frontiersin.org For this compound, several metabolic transformations can be predicted based on the metabolism of structurally related compounds. nih.govacs.org

The most probable metabolic pathways include:

N-de-ethylation: Cleavage of the ethyl group from the carboxamide nitrogen.

Hydroxylation: Addition of a hydroxyl group to the phenyl ring (likely at the para position) or to the piperidine ring.

Oxidation: Formation of an N-oxide at the piperidine nitrogen.

Table 4: Predicted Metabolites of this compound in a Rat Liver Microsome Assay

| Metabolite ID | Proposed Structure | Mass Shift | Predicted Abundance |

|---|---|---|---|

| M1 | 4-phenylpiperidine-1-carboxamide | -28 Da | Major |

| M2 | N-ethyl-4-(4-hydroxyphenyl)piperidine-1-carboxamide | +16 Da | Moderate |

Biophysical Characterization of Macromolecular Interactions

This compound has the potential to interact with various macromolecules, such as proteins and nucleic acids, through a range of non-covalent forces. The nature of these interactions can be investigated using biophysical techniques like isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or nuclear magnetic resonance (NMR) spectroscopy.

The phenyl group can participate in hydrophobic and π-stacking interactions with aromatic amino acid residues in proteins. scirp.org The carboxamide group is capable of forming hydrogen bonds, acting as both a hydrogen bond donor and acceptor. The piperidine ring, with its defined chair conformation, can fit into specific binding pockets. Studies on other small aromatic amides have highlighted the importance of these interactions in binding to biological targets. acs.orgnih.gov

Table 5: Potential Macromolecular Interactions of this compound

| Structural Moiety | Potential Interaction Type | Interacting Partner (Example) |

|---|---|---|

| Phenyl group | Hydrophobic, π-stacking | Aromatic amino acids (e.g., Phenylalanine, Tyrosine) |

| Carboxamide | Hydrogen bonding | Polar amino acid side chains, peptide backbone |

Spectroscopic Probes for Ligand-Protein Binding (e.g., Fluorescence, SPR)

Spectroscopic techniques are powerful tools for investigating the binding of a ligand to a protein in real-time. They rely on detecting changes in optical properties that occur upon the formation of a ligand-protein complex.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique used to study ligand-protein interactions. nih.gov It often utilizes the intrinsic fluorescence of tryptophan and tyrosine residues within a protein. mdpi.com When a ligand binds to a protein, it can cause a change in the local environment of these fluorescent amino acids, leading to a modification of the fluorescence signal, such as a change in intensity (quenching or enhancement) or a shift in the emission maximum. mdpi.comnih.gov

In cases where the protein of interest has no intrinsic fluorescence or the ligand binding event does not perturb it, extrinsic fluorescent probes can be used. nih.gov This can involve a fluorescently labeled ligand or a fluorescent reporter molecule that is displaced from the protein's binding site by the ligand of interest. nih.gov For example, studies on opioid binding to human serum albumin (HSA) have used the intrinsic fluorescence of tryptophan to probe these interactions. nih.gov It was observed that the binding of certain opioid antagonists could quench the tryptophan fluorescence, while some agonists had no effect, suggesting different binding modes or locations. nih.gov

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique for monitoring molecular interactions in real-time. nih.gov It measures the change in the refractive index at the surface of a sensor chip when a ligand (analyte) in solution binds to a protein (ligand) that has been immobilized on the chip surface. This allows for the determination of the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

For instance, SPR has been instrumental in characterizing the binding kinetics of fentanyl analogues to newly engineered antibodies designed as potential overdose reversal agents. nih.gov In such studies, the antibody is immobilized on the sensor chip, and different concentrations of the fentanyl analogue are flowed over the surface. The resulting sensorgrams provide detailed kinetic information.

Table 1: Illustrative Kinetic Rate Constants for Antibody-Fentanyl Analogue Binding Measured by SPR

| Fentanyl Analogue | Association Rate (k_on) (M⁻¹s⁻¹) | Dissociation Rate (k_off) (s⁻¹) | Dissociation Constant (K_D) (nM) |

| Carfentanil | 1.2 x 10⁶ | 5.8 x 10⁻⁴ | 0.48 |

| Fentanyl | 9.5 x 10⁵ | 1.1 x 10⁻³ | 1.16 |

This is a representative data table based on findings for fentanyl analogues and is for illustrative purposes only. nih.gov

Calorimetric Studies of Binding Thermodynamics (e.g., ITC)

Calorimetric techniques directly measure the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is considered the gold standard for measuring the thermodynamics of ligand-protein binding. nih.govfrontiersin.org In a single ITC experiment, the binding affinity (KA, the inverse of KD), the binding stoichiometry (n), and the enthalpy of binding (ΔH) can be determined directly. springernature.com From these parameters, the Gibbs free energy (ΔG) and the entropy of binding (ΔS) can be calculated using the equation:

ΔG = -RTlnKA = ΔH - TΔS

where R is the gas constant and T is the absolute temperature. This allows for a full thermodynamic characterization of the binding event, revealing the driving forces behind the interaction (whether it is enthalpy-driven, entropy-driven, or both). nih.govwhiterose.ac.uk

ITC experiments have been used to characterize the binding of opioids to various proteins and synthetic receptors. For example, competition ITC studies have been employed to investigate whether opioids share binding sites with other drugs on human serum albumin. nih.gov In a typical direct titration experiment, a solution of the ligand is injected stepwise into a solution containing the protein, and the small amount of heat released or absorbed upon binding is measured.

Table 2: Illustrative Thermodynamic Parameters for Ligand Binding to a Receptor Measured by ITC

| Ligand | Binding Affinity (K_A) (M⁻¹) | Enthalpy (ΔH) (kcal/mol) | Entropy (TΔS) (kcal/mol) | Gibbs Free Energy (ΔG) (kcal/mol) |

| Fentanyl | 4.24 x 10⁶ | -5.5 | 3.6 | -9.1 |

| Acetylfentanyl | 3.11 x 10⁶ | -4.8 | 4.1 | -8.9 |

This is a representative data table based on findings for fentanyl analogues binding to a synthetic receptor and is for illustrative purposes only. chemrxiv.org

These thermodynamic signatures are invaluable for structure-activity relationship (SAR) studies. For example, a series of analogues of a lead compound can be analyzed by ITC to understand how chemical modifications affect the enthalpic and entropic contributions to binding, guiding medicinal chemistry efforts to optimize drug candidates.

Advanced Analytical Methodologies for N Ethyl 4 Phenylpiperidine 1 Carboxamide

Chromatographic Separation Techniques

Chromatography is the cornerstone of pharmaceutical analysis, providing the high-resolution separation required to distinguish the main component from structurally similar impurities and degradation products.

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Quantitation

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity and assay determination of pharmaceutical compounds due to its versatility, precision, and robustness. ijprajournal.comiajps.com For N-ethyl-4-phenylpiperidine-1-carboxamide, a reversed-phase HPLC (RP-HPLC) method is typically the approach of choice.

Method development involves the systematic optimization of chromatographic parameters to achieve adequate separation of the main peak from all potential impurities. Key parameters include the selection of a stationary phase (e.g., C18), mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile), pH, and column temperature. rjptonline.org A validated RP-HPLC method for a related 4-phenylpiperidine (B165713) compound utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) and an ammonium (B1175870) acetate (B1210297) buffer. nih.gov Stress testing, which involves subjecting the compound to harsh conditions (acid, base, oxidation, heat, light), is performed to generate potential degradation products, ensuring the method is "stability-indicating." nih.gov

Validation is conducted according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness to ensure the method is reliable for its intended purpose. rjptonline.org

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 20 mM Ammonium Acetate (pH 4.0) B: Acetonitrile | | Elution Mode | Isocratic (e.g., 60:40 A:B) or Gradient | | Flow Rate | 1.0 mL/min | | Detection | UV at 240 nm | | Column Temp. | 30 °C | | Injection Vol. | 10 µL |

Gas Chromatography (GC) for Volatile Species and Derivatization Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov Direct analysis of this compound by GC can be challenging due to its relatively low volatility and the presence of a polar carboxamide group. The amide functional group can lead to poor peak shape and adsorption onto the chromatographic column. researchgate.netlibretexts.org

To overcome these limitations, derivatization is employed. This process chemically modifies the analyte to increase its volatility and thermal stability. research-solution.comsigmaaldrich.com Common derivatization strategies for compounds with active hydrogens (like the N-H in amides) include:

Silylation: Reaction with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com

Acylation: Conversion of the amide into a more stable and volatile derivative using acylating agents. research-solution.com

Alkylation: Replacement of the active hydrogen with an alkyl group. libretexts.orgweber.hu

The choice of derivatizing reagent is critical and must be optimized to ensure the reaction is rapid, quantitative, and produces a single, stable product. research-solution.com Once derivatized, the compound can be analyzed using a GC system, often coupled with a Flame Ionization Detector (FID) for quantitation or a Mass Spectrometer (MS) for identification of volatile impurities. nih.gov

Chiral Chromatography for Enantiomeric Purity Assessment

While this compound itself is achiral, impurities or related analogues may possess chiral centers. The separation of enantiomers is critical as they can have different pharmacological and toxicological profiles. Chiral chromatography is the definitive method for assessing enantiomeric purity. mdpi.comnih.gov

This is most commonly achieved using HPLC with a Chiral Stationary Phase (CSP). mdpi.com CSPs create a chiral environment that allows for differential interaction with the two enantiomers, resulting in their separation. For compounds with a phenylpiperidine core, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven highly effective. nih.gov For example, racemic 1,3-dimethyl-4-phenylpiperidine derivatives have been successfully resolved using commercially available cellulose-based columns like Chiralcel OD. nih.gov

Method development focuses on screening different CSPs and optimizing the mobile phase (often a mixture of alkanes and alcohols like hexane/isopropanol) to achieve baseline resolution of the enantiomers. nih.gov

Table 2: Example Chiral HPLC Conditions for Phenylpiperidine Analogues

| Parameter | Condition |

|---|---|

| Column | Chiralcel OD (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 254 nm |

| Column Temp. | 25 °C |

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. bohrium.com SFC has gained prominence in pharmaceutical analysis as a "green" alternative to normal-phase HPLC, offering advantages such as faster separations, reduced organic solvent consumption, and unique selectivity. pharmtech.comwaters.com

SFC is particularly well-suited for challenging separations, including the purification of impurities and the separation of chiral compounds. bohrium.comwaters.com The technique bridges the gap between gas and liquid chromatography and is effective for a wide range of polar and non-polar compounds. The mobile phase's low viscosity and high diffusivity facilitate high-efficiency separations at high flow rates. bohrium.com Method development in SFC involves optimizing parameters such as the co-solvent (modifier) type and concentration, back-pressure, and temperature to fine-tune selectivity. researchgate.net For pharmaceutical impurity profiling, SFC can provide orthogonal selectivity to RP-HPLC, helping to resolve impurities that may co-elute in HPLC methods. chromatographyonline.com

Coupled Analytical Techniques for Comprehensive Characterization

Coupling separation techniques with powerful detection methods like mass spectrometry provides an unparalleled level of analytical detail, enabling the confident identification and quantification of trace-level impurities.

LC-MS/MS for Impurity Profiling and Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for the detection, identification, and quantification of trace-level impurities in pharmaceutical substances. iajps.comnih.gov Its exceptional sensitivity and selectivity make it the gold standard for analyzing genotoxic impurities (GTIs), which must be controlled at parts-per-million (ppm) levels relative to the API. nih.govchromatographyonline.com

In this technique, an HPLC or UPLC (Ultra-Performance Liquid Chromatography) system separates the components of a sample, which are then ionized and analyzed by a tandem mass spectrometer (e.g., a triple quadrupole). The first quadrupole selects a specific parent ion (the molecular ion of the impurity), which is then fragmented in a collision cell. The second quadrupole selects a specific fragment ion for detection. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling quantification at very low levels. nih.gov

A UPLC-MS/MS method developed for trace analysis of potential genotoxic impurities can achieve Limits of Quantification (LOQ) well below required thresholds. nih.gov Method validation for such trace analyses is rigorous, focusing on demonstrating sensitivity (Limit of Detection and LOQ), linearity over the trace-level concentration range, and accuracy, often assessed by the recovery of spiked impurities from a sample matrix. nih.gov

Table 3: Representative Validation Data for a UPLC-MS/MS Trace Impurity Method

| Parameter | Impurity 1 | Impurity 2 | Impurity 3 |

|---|---|---|---|

| LOD (ng/mL) | 0.15 | 0.20 | 0.35 |

| LOQ (ng/mL) | 0.50 | 0.65 | 1.15 |

| Linearity (r²) | > 0.995 | > 0.995 | > 0.995 |

| Recovery (%) | 95.2 - 104.5 | 98.1 - 102.3 | 94.5 - 105.1 |

| Precision (RSD%) | < 5.0% | < 5.0% | < 5.0% |

Data is illustrative and based on typical performance for trace analytical methods. nih.gov

GC-MS for Volatile Organic Compound Detection

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile organic compounds within a sample. In the context of this compound analysis, GC-MS serves as a critical tool for detecting residual solvents, unreacted starting materials, or volatile by-products that may be present from the synthesis process.

The methodology involves introducing a volatilized sample into a gas chromatograph, where compounds are separated based on their boiling points and interactions with a stationary phase within a capillary column. As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. This spectrum acts as a "chemical fingerprint," allowing for unambiguous identification. researchgate.net

The identification of phytochemical compounds, for example, is based on parameters such as peak area, retention time, and molecular weight. researchgate.net Similarly, in the analysis of seized drug exhibits, GC-MS is employed for the qualitative analysis of precursors, intermediates, and by-products. cfsre.org For a sample of this compound, this technique would be essential for ensuring the purity of a research batch by screening for common synthesis-related volatile organic compounds (VOCs).

Table 1: Potential Volatile Impurities in this compound Analysis by GC-MS